![molecular formula C12H27O6P B049836 Bis(2-butoxyethyl) hydrogen phosphate CAS No. 14260-97-0](/img/structure/B49836.png)
Bis(2-butoxyethyl) hydrogen phosphate
Overview
Description
Synthesis Analysis
- Synthesis of Related Compounds : While direct synthesis methods for Bis(2-butoxyethyl) hydrogen phosphate are not explicitly detailed in available literature, related phosphate compounds have been synthesized using various chemical reactions. For example, the synthesis of bis(cyclohexylamine) 2-deoxy-alpha-D-ribosyl-1-phosphate was achieved through crystallization-induced asymmetric transformation (Komatsu & Awano, 2002).
Molecular Structure Analysis
- Structural Insights from Related Phosphates : Studies on similar phosphate compounds, such as bis(diacylglycero) phosphate, provide insights into the molecular structure. These studies often utilize NMR techniques and component analysis to characterize the synthetic products (Dang & Stoffel, 1983).
Chemical Reactions and Properties
- Chemical Reactions of Analogous Compounds : Research on tris(2-butoxyethyl) phosphate (TBOEP), a related compound, has shown that its major in vitro metabolite is BBOEHEP, indicating specific chemical reactions occurring within the liver and serum enzymes (Van den Eede et al., 2015).
Physical Properties Analysis
- Physical Properties of Similar Phosphates : Studies on compounds like bis(monoacylglycero)phosphate reveal their physical properties, such as phase behavior and stability, which can be relevant to understanding this compound (Amidon et al., 1996).
Chemical Properties Analysis
- Chemical Behavior of Analogous Phosphates : The chemical properties of similar phosphates, like Bis(3-hydroxyphenyl) phenyl phosphate, have been studied, indicating how these compounds interact with other chemicals and their stability under various conditions (Wang & Shieh, 2000).
Scientific Research Applications
Presence and Impact on Children's Health : It was detected in all urine samples from children aged 0-5 years in Queensland, Australia, indicating widespread exposure. OPEs like Bis(2-butoxyethyl) hydrogen phosphate are suspected of having reproductive toxicity, carcinogenicity, and neurotoxicity, emphasizing the importance of monitoring early life exposure (He et al., 2018).
Biotransformation in Human Liver and Serum : A study demonstrated that human liver microsome and serum enzymes biotransform tris(2-butoxyethyl) phosphate (TBOEP), with this compound being one of the significant metabolites. This research aids in understanding the metabolic pathways and potential health risks associated with TBOEP exposure (Van den Eede et al., 2015).
Human Exposure and Metabolites : Another study on TBOEP, a related compound, found its metabolites including this compound in human urine. Understanding the toxicokinetics and the presence of metabolites helps assess exposure risks (Völkel et al., 2017).
Effects on Human Nuclear Receptors : Research has shown that primary metabolites of organophosphate flame retardants, including this compound, can act as agonists for certain human nuclear receptors. This indicates potential biological activity and health implications (Kojima et al., 2016).
Metabolism in Fish Liver and Intestinal Microsomes : A study on the metabolism of alkyl organophosphate esters in fish liver and intestinal microsomes identified this compound as a major metabolite. This provides insights into the environmental behavior and potential impact of these compounds in aquatic organisms (Hou et al., 2018).
Exposure in Japanese Schoolchildren : Urinary metabolites of phosphate flame retardants and plasticizers, including this compound, were detected in Japanese schoolchildren, highlighting the ubiquity of exposure to these chemicals (Bastiaensen et al., 2019).
Human Exposure to Organophosphate Esters : A study showed negative associations between certain OPEs and cholesterol levels, indicating potential health implications. The study included metabolites like this compound (Siddique et al., 2020).
Safety and Hazards
Bis(2-butoxyethyl) hydrogen phosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Action Environment
Bis(2-butoxyethyl) hydrogen phosphate is a colorless to pale yellow liquid with low volatility and solubility in organic solvents . It is commonly used in industry as a defoaming agent, effectively controlling foam on the surface of liquids . It can also be used as an antistatic agent and wetting agent in some electronics industries and paint industries . Furthermore, it can be used in the textile industry as an anti-wrinkle agent and processing aid .
When using and storing this chemical, it should be kept away from strong oxidizers and open flames, and kept away from sources of ignition and high temperatures . Any leaked material should be properly disposed of to avoid discharge into water bodies and soil . When using this chemical, relevant regulations and standard operating procedures should be followed . If necessary, the Safety Data Sheet for this chemical should be read and the corresponding handling instructions followed .
properties
IUPAC Name |
bis(2-butoxyethyl) hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O6P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXWIPHZHATIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOP(=O)(O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065740 | |
Record name | Bis(2-butoxyethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14260-97-0 | |
Record name | Bis(2-butoxyethyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14260-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-butoxyethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-butoxyethyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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